molecular formula C17H17F3O2 B6384481 5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol CAS No. 1261933-63-4

5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384481
CAS No.: 1261933-63-4
M. Wt: 310.31 g/mol
InChI Key: ZBPGFHPFFGLJTB-UHFFFAOYSA-N
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Description

5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a trifluoromethoxy group and a t-butylphenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-t-butylphenol and 3-trifluoromethoxybenzene.

    Reaction Conditions: A Friedel-Crafts alkylation reaction is employed, where 4-t-butylphenol is reacted with 3-trifluoromethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the trifluoromethoxy group.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenol group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    4-T-Butylphenol: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    3-Trifluoromethoxyphenol: Lacks the t-butylphenyl group, affecting its reactivity and applications.

    4-T-Butyl-3-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness: 5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol is unique due to the combination of the t-butylphenyl and trifluoromethoxy groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(21)10-15(9-12)22-17(18,19)20/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPGFHPFFGLJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686651
Record name 4'-tert-Butyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-63-4
Record name [1,1′-Biphenyl]-3-ol, 4′-(1,1-dimethylethyl)-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261933-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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